molecular formula C16H17N3O5S2 B2750431 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1007681-95-9

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2750431
CAS No.: 1007681-95-9
M. Wt: 395.45
InChI Key: WDMORFDLYAADBT-UHFFFAOYSA-N
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Description

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17N3O5S2 and its molecular weight is 395.45. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Research on derivatives of the compound has shown promising anti-inflammatory and analgesic effects. For instance, a study highlighted the synthesis of novel derivatives and their evaluation for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, suggesting its potential to be developed into a therapeutic agent (Ş. Küçükgüzel et al., 2013).

Anticancer Potential

Another aspect of research has been the exploration of the compound's derivatives for anticancer properties. A study synthesized new derivatives and evaluated them for in vitro antitumor activity, with some showing promising broad-spectrum antitumor activity. This suggests the potential of these compounds in developing new antitumor agents (H. Faidallah et al., 2007).

Antimicrobial and Antiviral Effects

Further research into the compound's derivatives has also shown antimicrobial and antiviral effects. For example, derivatives were synthesized and tested for their antibacterial activity against pathogenic bacterial strains, showcasing the compound's versatility in addressing different microbial threats (Navneet Chandak et al., 2013).

Enzyme Inhibition for Therapeutic Applications

The compound's derivatives have been investigated for their inhibitory effects on various enzymes, indicating their potential in treating diseases related to enzyme dysfunction. For example, studies have focused on carbonic anhydrase II and VII inhibitory properties for potential applications in glaucoma and neuropathic pain treatments (C. Altug et al., 2017).

Properties

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-12-4-5-14(19-16(20)6-8-25(19,21)22)9-15(12)26(23,24)18-11-13-3-2-7-17-10-13/h2-5,7,9-10,18H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMORFDLYAADBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.